molecular formula C18H19F3N2O3S B2832396 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE CAS No. 612042-19-0

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE

Cat. No.: B2832396
CAS No.: 612042-19-0
M. Wt: 400.42
InChI Key: ZQXHWJIKHVTITK-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the methoxyphenyl and trifluoromethylphenylsulfonyl groups.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of the piperazine ring, often starting from ethylenediamine and dihaloalkanes under basic conditions.

      Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution reactions, using reagents such as 4-methoxyphenyl halides.

      Step 3: Sulfonylation to attach the 3-(trifluoromethyl)phenylsulfonyl group, typically using sulfonyl chlorides in the presence of a base like pyridine.

  • Industrial Production Methods

    • Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or sulfides.
  • Substitution

    • Nucleophilic substitution reactions can occur at the methoxyphenyl or trifluoromethylphenyl groups, using reagents like halides or amines to introduce new functional groups.
  • Common Reagents and Conditions

    • Typical reagents include halides, sulfonyl chlorides, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
  • Major Products

    • Products from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis to create more complex molecules.
    • Studied for its reactivity and potential as a catalyst or reagent in various chemical reactions.
  • Biology

    • Investigated for its potential biological activity, including interactions with enzymes and receptors.
    • Used in the study of biochemical pathways and molecular mechanisms.
  • Medicine

    • Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of specialty chemicals and materials.
    • Potential applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
  • Pathways Involved

    • It may modulate biochemical pathways related to signal transduction, metabolism, or gene expression, depending on its specific interactions and effects.

Comparison with Similar Compounds

1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
    • 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine
    • 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylthiomorpholine
  • Uniqueness

    • The presence of both the methoxyphenyl and trifluoromethylphenylsulfonyl groups in the piperazine ring makes it distinct in terms of its chemical reactivity and potential applications.
    • Its unique structure may confer specific biological activities or chemical properties not found in closely related compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-26-16-7-5-15(6-8-16)22-9-11-23(12-10-22)27(24,25)17-4-2-3-14(13-17)18(19,20)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXHWJIKHVTITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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